

In Silico and Molecular Docking Analysis of Andrographolide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Andrographin*

Cat. No.: B600467

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid derived from the plant *Andrographis paniculata*, has garnered significant attention in the scientific community for its broad spectrum of therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.^[1] The advent of computational biology has provided a powerful lens through which to investigate the molecular mechanisms underpinning these effects. In silico techniques, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the interactions of andrographolide with a diverse array of biological targets. This technical guide provides a comprehensive overview of these computational studies, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Analysis of Andrographolide's Binding Affinities

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically expressed as a binding energy or docking score (in kcal/mol). A more negative value indicates a stronger binding affinity. The following tables summarize the reported binding energies of andrographolide and its derivatives with various protein targets implicated in different diseases.

Table 1: Molecular Docking Scores of Andrographolide Against Viral and Host Proteins

Target Protein	PDB ID	Ligand	Docking Score (kcal/mol)	Software/Method	Reference
SARS-CoV-2 & Host Proteins					
Main Protease (Mpro)	6Y84	Andrographolide	-8.62	-	
Main Protease (Mpro)	6LU7	Andrographolide Derivative 16	-8.7	PyRx	[2]
RNA-dependent RNA Polymerase (NSP12)	-	Andrographolide	-10.7313	-	[3]
Spike Glycoprotein (RBD)	-	Andrographolide	-10.3460	-	[3]
Spike Glycoprotein (S)	6VXX	Andrographolide Derivative 13	-8.9	PyRx	[2]
Spike Glycoprotein (S-RBD)	-	Andrographolide Derivative 15	-8.4	PyRx	[4]
Angiotensin-Converting Enzyme 2 (ACE2)	-	Andrographolide	-8.99	-	[5] [6]
Angiotensin-Converting	-	Andrographolide Derivative	-8.3	PyRx	[4]

Enzyme 2 (ACE2)	10				
Furin	-	Andrographolide	-10.54	-	[5][6]
TMPRSS-2	-	Andrographolide	-9.50	-	[5][6]
Cathepsin L	-	Andrographolide	-8.98	-	[5][6]
NSP15 Endoribonuclease	6VWW 15	Andrographolide Derivative	-8.6	PyRx	[2]
Hepatitis C Virus (HCV)					
NS3/4A Protease (Wild-type)	-	Andrographolide	-15.0862	Biosolve LeadIT	[7]
NS3/4A Protease (R155K Mutant)	-	Andrographolide	-15.2322	Biosolve LeadIT	[7]
NS3/4A Protease (D168A Mutant)	-	Andrographolide	-13.9072	Biosolve LeadIT	[7]
Human Immunodeficiency Virus (HIV)					
HIV Protease	-	Andrographolide	-	Argus 4.0	[8]

Table 2: Molecular Docking Scores of Andrographolide Against Cancer-Related Proteins

Target Protein	PDB ID	Ligand	Docking Score (kcal/mol)	Software/Method	Reference
Epidermal Growth Factor Receptor (EGFR)	1M17	Andrographolide	-	-	[9]
Human Abl Kinase	3CS9	Andrographolide	-76.06 (fitness score)	-	[9]
Human cAMP-dependent Protein Kinase	3OVV	Andrographolide	-71.35 (fitness score)	-	[9]
PI3K	-	Andrographolide	-7.4	-	[10]
Akt	-	Andrographolide	-8.7	-	[10]
mTOR	-	Andrographolide	-9.2	-	[10]
Caspase-3	-	Andrographolide	-5.36	-	[11]
Bcl-2	-	Andrographolide	-4.67	-	[12]

Table 3: Molecular Docking Scores of Andrographolide Against Inflammatory and Other Proteins

Target Protein	PDB ID	Ligand	Docking Score (kcal/mol)	Software/Method	Reference
NF-κB p50	-	Andrographolide	-	-	[1]
NF-κB1	-	Andrographolide	-	Autodock Vina	[13]
TNF-α	-	Andrographolide	-8.8	-	[12]
TNF-α	-	Bisandrographolide A	-8.6	AutoDock Vina	[14]
TNF-α	-	Andrographidin C	-8.6	AutoDock Vina	[14]
TNF-α	-	Neoandrographolide	-8.5	AutoDock Vina	[14]
GSK-3β	-	Andrographolide	-8.2	-	[15]
E. coli Topoisomerase-IV	3FV5	Andrographolide	-9.9	Schrodinger	[16]
E. coli Topoisomerase-IV	3FV5	Bis-Andrographolide	-9.1	Schrodinger	[16]
Human Serum Albumin (HSA)	1AO6	Andrographolide	-	AutoDock Vina	[17]
Bacterial Collagenase (P. gingivalis)	-	Andrographolide	High Binding Energy	Molegro Virtual Docker	[18]

Experimental Protocols

The following sections outline the generalized methodologies employed in the *in silico* analysis of andrographolide, based on protocols reported across multiple studies.

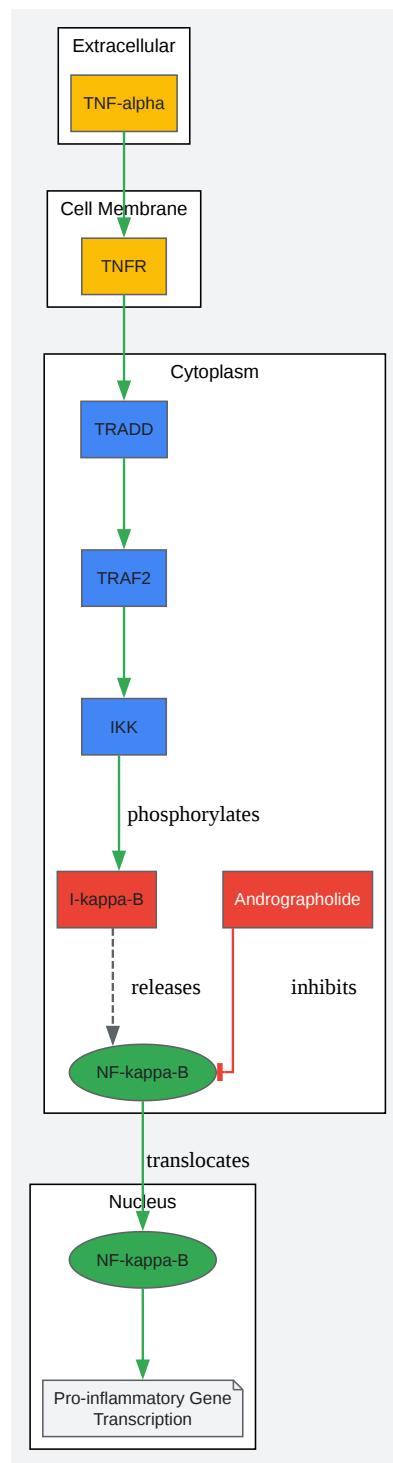
Molecular Docking Workflow

- Protein Preparation:
 - The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
 - Water molecules and any co-crystallized ligands are typically removed.
 - Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
 - Charges (e.g., Kollman charges) are assigned to the protein atoms.
 - The protein structure is saved in a suitable format, such as PDBQT for AutoDock.[\[5\]](#)
- Ligand Preparation:
 - The 3D structure of andrographolide or its derivatives is obtained from databases like PubChem or synthesized using chemical drawing software.
 - The ligand's geometry is optimized to its lowest energy conformation using force fields like MMFF94.[\[19\]](#)
 - Gasteiger charges are computed, and rotatable bonds are defined.
 - The ligand is saved in the PDBQT format.[\[5\]](#)
- Grid Box Generation:
 - A grid box is defined around the active site of the target protein.[\[5\]](#) The dimensions and center of the grid are set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space during the docking simulation.

- Docking Simulation:
 - Molecular docking is performed using software such as AutoDock Vina, PyRx, or Schrodinger's Glide.[2][5][16]
 - A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the protein's active site.
 - The program calculates the binding energy for each conformation, and the pose with the most favorable (lowest) energy is selected as the best binding mode.
- Analysis of Results:
 - The docking results are visualized using software like PyMOL or Discovery Studio.
 - The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the molecular basis of binding.[17]

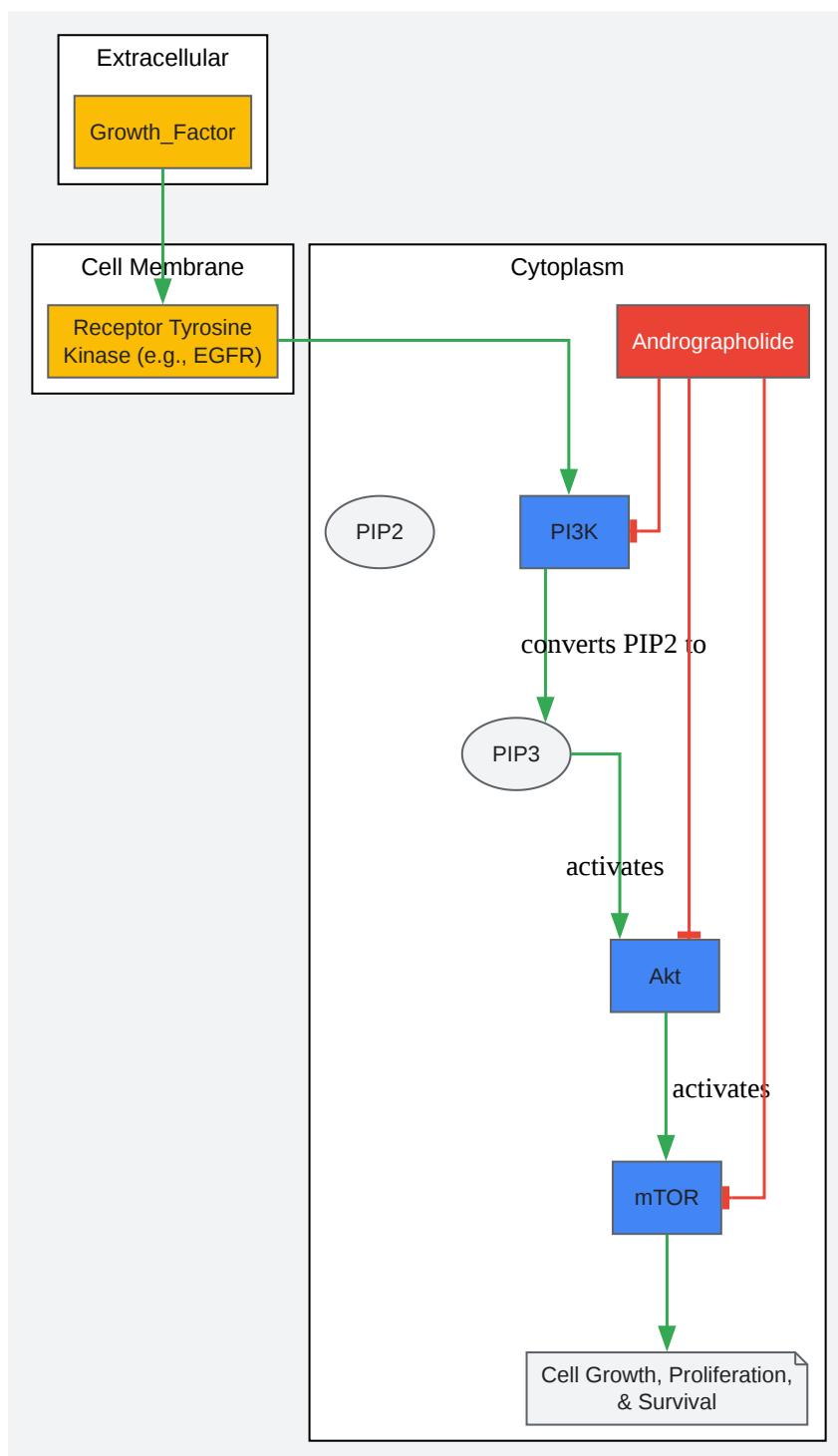
Molecular Dynamics (MD) Simulation Protocol

MD simulations are often performed after molecular docking to assess the stability of the protein-ligand complex over time in a simulated physiological environment.


- System Preparation:
 - The best-docked protein-ligand complex from the molecular docking study is used as the starting structure.
 - The complex is placed in a simulation box (e.g., cubic or orthorhombic) and solvated with a water model (e.g., SPC or TIP3P).[20]
 - Ions (e.g., Na^+ and Cl^-) are added to neutralize the system and mimic physiological salt concentrations.
- Energy Minimization:

- The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
- Equilibration:
 - The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to ensure the system reaches a stable state.[20]
- Production Run:
 - A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the system's atomic motions over time.[14]
- Trajectory Analysis:
 - Various parameters are analyzed from the MD trajectory, including:
 - Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.
 - Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
 - Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.
 - Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity.[20]

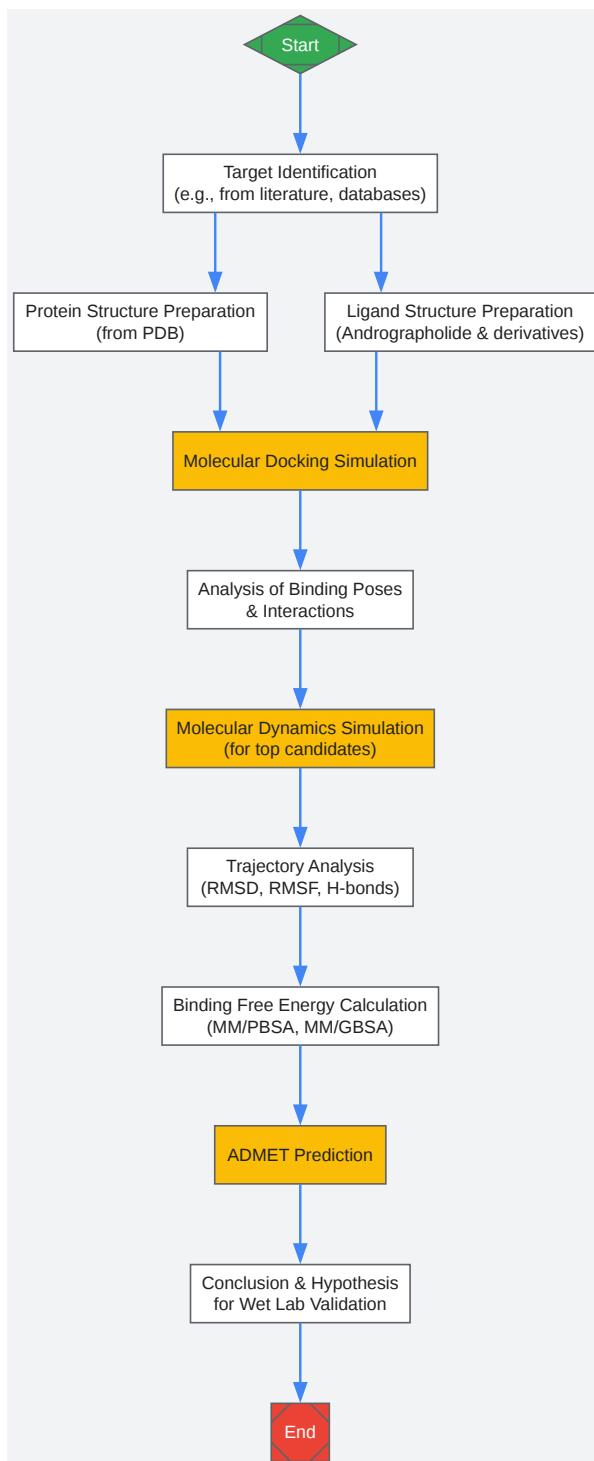
Mandatory Visualizations


Signaling Pathways

The following diagrams illustrate key signaling pathways that have been reported to be modulated by andrographolide in various in silico and experimental studies.

[Click to download full resolution via product page](#)

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.



[Click to download full resolution via product page](#)

Caption: Andrographolide's inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram outlines the logical flow of a typical in silico investigation of andrographolide.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for in silico studies of andrographolide.

Conclusion

The collective body of in silico research strongly supports the therapeutic potential of andrographolide and its derivatives across a wide range of diseases. Molecular docking and molecular dynamics simulations have consistently demonstrated favorable binding of andrographolide to key proteins involved in viral replication, cancer progression, and inflammatory responses. This computational evidence provides a solid foundation for further preclinical and clinical investigations. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration of andrographolide as a promising lead compound in modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Molecular docking unveils the potential of andrographolide derivatives against COVID-19: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide binds to spike glycoprotein and RNA-dependent RNA polymerase (NSP12) of SARS-CoV-2 by in silico approach: a probable molecule in the development of anti-coronaviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Andrographolide induces anti-SARS-CoV-2 response through host-directed mechanism: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating Andrographolide as a Potent Inhibitor of NS3-4A Protease and Its Drug-Resistant Mutants Using In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. ijpsdronline.com [ijpsdronline.com]

- 10. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [jurnal.unmer.ac.id](#) [jurnal.unmer.ac.id]
- 12. [researchgate.net](#) [researchgate.net]
- 13. [frontiersin.org](#) [frontiersin.org]
- 14. In silico molecular docking study of Andrographis paniculata phytochemicals against TNF- α as a potent anti-rheumatoid drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [researchgate.net](#) [researchgate.net]
- 16. [ijmps.org](#) [ijmps.org]
- 17. Binding Studies of Andrographolide with Human Serum Albumin: Molecular Docking, Chromatographic and Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [biomedicineonline.org](#) [biomedicineonline.org]
- 19. Inhibitory Effect of Andrographis paniculata Lactone on *Staphylococcus aureus* α -Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [bio-conferences.org](#) [bio-conferences.org]
- To cite this document: BenchChem. [In Silico and Molecular Docking Analysis of Andrographolide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600467#in-silico-and-molecular-docking-studies-of-andrographolide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com